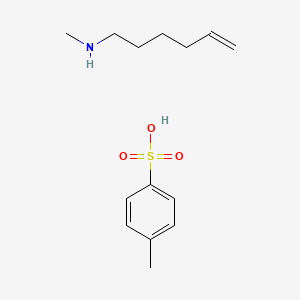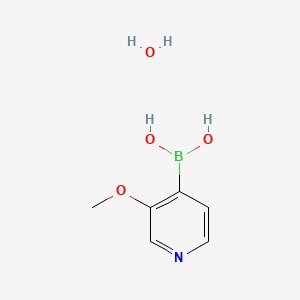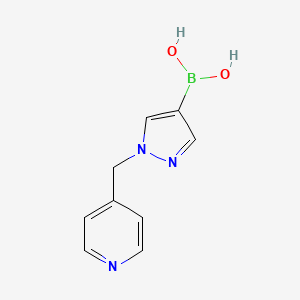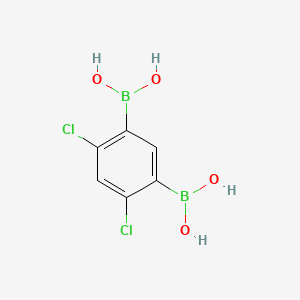
(4,6-Dichloro-1,3-phenylene)diboronic acid
Descripción general
Descripción
“(4,6-Dichloro-1,3-phenylene)diboronic acid” is a chemical compound with the molecular formula C6H6B2Cl2O4 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “(4,6-Dichloro-1,3-phenylene)diboronic acid” consists of a 1,3-phenylene ring substituted with two boronic acid groups at the 4 and 6 positions and two chlorine atoms at the 2 and 5 positions . The molecular weight of the compound is 234.64 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4,6-Dichloro-1,3-phenylene)diboronic acid” include a molecular weight of 234.64 g/mol . The compound has four hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 233.9829244 g/mol . The topological polar surface area of the compound is 80.9 Ų .
Aplicaciones Científicas De Investigación
Photoluminescent Conjugated Polymers
- Application : Creation of photoluminescent conjugated polymers and copolymers.
- Details : These polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions (such as Suzuki coupling), show strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Covalent Organic Frameworks (COFs)
- Application : Synthesis of COFs with high thermal stability and permanent porosity.
- Details : COFs synthesized from phenyl diboronic acid exhibited expanded porous graphitic layers, useful in applications requiring high surface areas and thermal stability (Côté et al., 2005).
High-Performance Silicon Anode in Lithium-Ion Batteries
- Application : Improving the performance of silicon anodes in lithium-ion batteries.
- Details : A polymer synthesized through Suzuki coupling, involving (4,6-Dichloro-1,3-phenylene)diboronic acid, demonstrated enhanced performance in lithium-ion batteries, indicating its potential in energy storage technologies (Yuca et al., 2018).
Structural Supramolecular Chemistry
- Application : Construction of organic cages using diboronic acids.
- Details : The reaction of diboronic acids with other components led to the formation of trigonal prismatic cages, showcasing the structural versatility of these compounds in supramolecular chemistry (Içli et al., 2011).
Synthesis of Polyarylene
- Application : Synthesis of high molecular weight polyphenylenes.
- Details : Aryl dichloride monomers were used with benzene 1,4-diboronic acid ester in Suzuki polycondensation to create polyphenylenes, showing the role of diboronic acids in polymer chemistry (Kandre & Schlüter, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(5-borono-2,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,11-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEOXNHPRQXRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675083 | |
| Record name | (4,6-Dichloro-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloro-1,3-phenylene)diboronic acid | |
CAS RN |
1150114-65-0 | |
| Record name | Boronic acid, B,B′-(4,6-dichloro-1,3-phenylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloro-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)


![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
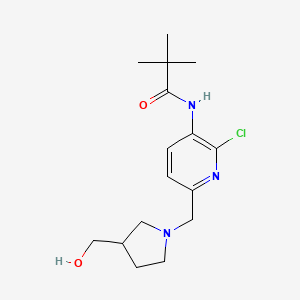
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
